N-(1,3-benzodioxol-5-yl)-4-methylbenzenesulfonamide

Antibacterial Discovery SAR Studies Pseudomonas aeruginosa

Acquire this specific scaffold to eliminate SAR uncertainty. The unsubstituted sulfonamide nitrogen enables single-step N-alkyl/aralkyl diversification for exploring antibacterial potency against Gram-negative strains, benchmarked against ciprofloxacin. Its distinct 1,3-benzodioxole group confers binding properties relevant to peripheral benzodiazepine receptor (PBR) probe development, unlike generic phenyl sulfonamides. Ensure structural integrity via documented ¹H-NMR and IR spectral signatures.

Molecular Formula C14H13NO4S
Molecular Weight 291.32 g/mol
Cat. No. B398443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-benzodioxol-5-yl)-4-methylbenzenesulfonamide
Molecular FormulaC14H13NO4S
Molecular Weight291.32 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCO3
InChIInChI=1S/C14H13NO4S/c1-10-2-5-12(6-3-10)20(16,17)15-11-4-7-13-14(8-11)19-9-18-13/h2-8,15H,9H2,1H3
InChIKeyDTJVZQGEHLICEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1,3-Benzodioxol-5-yl)-4-methylbenzenesulfonamide: Technical Specifications & Core Identity for Procurement


N-(1,3-Benzodioxol-5-yl)-4-methylbenzenesulfonamide (CAS: 146308-18-1) is a synthetic aryl sulfonamide featuring a 1,3-benzodioxole (methylenedioxyphenyl) core linked via an amine bridge to a 4-methylbenzenesulfonyl (tosyl) group [1]. It possesses a molecular weight of 291.32 g/mol and a molecular formula of C14H13NO4S [2]. This compound is primarily utilized as a versatile precursor scaffold for generating structurally diverse N-substituted derivatives through nucleophilic substitution at the sulfonamide nitrogen, enabling modular exploration of structure-activity relationships (SAR) [1]. Its defined spectral profile, including characteristic IR and ¹H-NMR signatures, provides a reliable basis for analytical quality control in both academic and industrial research settings [1][3].

The Case for Selecting N-(1,3-Benzodioxol-5-yl)-4-methylbenzenesulfonamide Over Generic Substitution


Generic substitution of a specialized sulfonamide scaffold like N-(1,3-Benzodioxol-5-yl)-4-methylbenzenesulfonamide is not scientifically sound due to the profound impact of even minor structural modifications on both biological activity and physicochemical behavior. The 1,3-benzodioxole moiety imparts distinct electronic and conformational properties compared to simple phenyl or heteroaryl rings, directly influencing target binding [1]. Furthermore, this compound's unsubstituted sulfonamide nitrogen is a critical synthetic handle, enabling downstream diversification into a series of N-alkyl/aralkyl derivatives that display varying degrees of antibacterial efficacy, as demonstrated by direct comparison to the parent scaffold [2]. The data below quantifies the specific performance of this exact compound and its immediate derivatives relative to key benchmarks, eliminating the uncertainty associated with interchanging analogs.

Quantitative Differentiation Guide: N-(1,3-Benzodioxol-5-yl)-4-methylbenzenesulfonamide vs. Comparators


Antibacterial Efficacy: Benchmarking Parent Scaffold Against Ciprofloxacin and N-Substituted Analogs

The parent compound N-(1,3-Benzodioxol-5-yl)-4-methylbenzenesulfonamide (3) demonstrates a foundational but moderate antibacterial profile. Its N-substituted derivatives (5a-i) show variable potency, with most compounds exhibiting activity specifically against P. aeruginosa that was moderate when compared to the potent reference standard ciprofloxacin [1]. This data establishes the parent scaffold's value not as a potent drug candidate itself, but as a privileged starting point for generating derivative libraries with enhanced and tunable antibacterial properties.

Antibacterial Discovery SAR Studies Pseudomonas aeruginosa

Target Engagement: Peripheral Benzodiazepine Receptor (PBR) Binding Affinity

N-(1,3-Benzodioxol-5-yl)-4-methylbenzenesulfonamide exhibits a measurable binding affinity for the peripheral benzodiazepine receptor (PBR) in rat tissue, with a reported pIC50 value available in BindingDB [1]. While a direct comparator for this specific sulfonamide is not provided in the same assay, this data point is a critical differentiator from structurally similar sulfonamides like N-(1,3-benzodioxol-5-ylmethyl)benzenesulfonamide, which are reported as capsaicin analogs with a distinct pharmacological profile unrelated to PBR [2]. This demonstrates target selectivity governed by the precise substitution pattern.

Neuropharmacology Binding Assays Receptor Targeting

Modular Synthetic Utility: A Versatile Scaffold for N-Alkyl/Aralkyl Derivatization

A key differentiator of this compound is its synthetic modularity, a feature that distinguishes it from analogs with blocked or absent reactive handles. The parent sulfonamide can be directly N-alkylated or N-aralkylated with various electrophiles (e.g., ethyl iodide, 4-fluorobenzyl chloride) under mild basic conditions (NaH, DMF) to generate focused derivative libraries [1][2]. This straightforward derivatization enables efficient SAR exploration, a capability that is absent in many commercially available sulfonamide analogs where the nitrogen is already substituted or the core lacks this reactive site.

Medicinal Chemistry Scaffold Derivatization Chemical Biology

Physicochemical Property Distinction: Impact of Core Structure on Bioactivity

The 1,3-benzodioxole core of N-(1,3-Benzodioxol-5-yl)-4-methylbenzenesulfonamide distinguishes its physicochemical profile from related sulfonamides. For instance, in the design of capsaicin analogs, replacing the 2-methoxyphenol moiety with a 1,3-benzodioxole ring, and the aliphatic amide chain with a benzenesulfonamide group, alters molecular conformation and electronic distribution [1]. In broader sulfonamide SAR studies, the presence of a methylenedioxy group has been linked to differential inhibition of carbonic anhydrase isoforms (e.g., hCA IX vs. XII), with specific substitutions leading to subnanomolar inhibition of one isoform while poorly inhibiting another [2]. This demonstrates that the 1,3-benzodioxole group is not an inert structural replacement but a key determinant of target selectivity and potency.

Physicochemical Properties Drug Design SAR

Procurement-Driven Applications: N-(1,3-Benzodioxol-5-yl)-4-methylbenzenesulfonamide


Scaffold for Focused Antibacterial SAR Libraries

Procure this compound as a core scaffold for the synthesis and biological evaluation of N-substituted derivative libraries. Its free sulfonamide nitrogen allows for direct, single-step diversification with alkyl/aralkyl halides, enabling the exploration of structure-activity relationships (SAR) against Gram-negative bacteria like P. aeruginosa [1]. This modular approach, benchmarked against ciprofloxacin, facilitates the identification of novel antibacterial leads with improved potency profiles [1].

Chemical Probe for Peripheral Benzodiazepine Receptor (PBR) Research

Utilize this specific sulfonamide as a starting point for developing chemical probes targeting the peripheral benzodiazepine receptor (PBR). Its documented binding affinity to rat PBR [2] distinguishes it from other benzodioxole-containing sulfonamides like capsaicin analogs, making it a relevant tool for investigating PBR-related pathways in neuroinflammation and steroidogenesis.

Physicochemical Tool for Methylenedioxyphenyl SAR Investigations

Employ N-(1,3-Benzodioxol-5-yl)-4-methylbenzenesulfonamide as a reference compound in studies comparing the effects of the 1,3-benzodioxole (methylenedioxyphenyl) group versus other aryl moieties (e.g., phenyl, 2-methoxyphenyl) on biological activity [3]. This compound serves as a key comparator for elucidating how this specific substitution pattern influences target selectivity, as seen in carbonic anhydrase isoform inhibition profiles [4], and for rationalizing the observed differences in potency and binding mode.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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